2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
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Description
2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CBQ) is a novel chemical compound with potential applications in a variety of fields, including medicinal chemistry and materials science. CBQ is a member of the quinazoline family and is composed of a 3-chlorobenzyl group and a 2,4-dichlorobenzyl sulfanyl moiety. This compound has been studied for its ability to interact with a variety of biological targets due to its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on quinazoline derivatives, including those similar to 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline, often focuses on their synthesis and chemical reactivity. For example, studies have detailed the synthesis of phenyl-substituted triazolo-annelated quinazolines, which are constructed from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These processes involve thionation or chlorination to produce a variety of derivatives (R. Al-Salahi, 2010).
Antimicrobial Activities
Several studies have evaluated the antimicrobial properties of quinazoline derivatives. For instance, the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, demonstrating promising antibacterial properties (R. Al-Salahi, M. Marzouk, G. Awad, M. Al-Omar, E. Ezzeldin, 2013).
Antitumor Activities
Quinazoline derivatives have been explored for their potential in cancer therapy. Research has shown that certain quinazoline sulfonamides exhibit high affinity for human histamine H4 receptors and display anti-inflammatory activity in animal models of acute inflammation, suggesting their utility in cancer treatment (R. Smits, M. Adami, E. Istyastono, et al., 2010). Additionally, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized and shown to possess antitumor properties in an ascites carcinoma model, further highlighting the therapeutic potential of these compounds (A. Markosyan, K. K. Airapetyan, S. A. Gabrielyan, et al., 2019).
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHDOKYWLBLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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